molecular formula C16H12ClN3O4S B2724008 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-48-4

4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2724008
CAS RN: 886909-48-4
M. Wt: 377.8
InChI Key: FWZRZXCPBXZVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves combining thiazole and sulfonamide groups. Specifically, it is derived from N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide . The synthetic route may include Friedel-Craft acylation or other methods .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide consists of a benzene ring with a chloro substituent, an oxadiazole ring, and a sulfonamide group. The 3D structure can be visualized using molecular modeling tools .


Chemical Reactions Analysis

This compound exhibits antibacterial activity. When complexed with the cell-penetrating peptide octaarginine, it displays potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity. The mode of action of the drug-peptide complex is distinct and not a simple sum of its components .


Physical And Chemical Properties Analysis

  • Toxicity : In silico ADMET results suggest negligible toxicity for the synthesized compounds .

Scientific Research Applications

Crystal Structure and Biological Activity

The compound and its derivatives have been synthesized and characterized, exhibiting significant biological activities. For example, derivatives of 1,3,4-oxadiazole-2-thiones have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. These findings suggest potential applications in developing antibacterial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Anticancer Agents

The synthesis of indapamide derivatives, including those related to the core structure of interest, has demonstrated proapoptotic activity in melanoma cell lines, indicating potential as anticancer agents. Specifically, some compounds showed significant inhibition of melanoma cancer cell line MDA–MB-435 growth, highlighting the therapeutic potential in oncology (Ö. Yılmaz et al., 2015).

Antitubercular Activity

New N-amide derivatives have been evaluated for antitubercular activity, demonstrating promising results against Mycobacterium tuberculosis. One derivative in particular showed a significant minimum inhibitory concentration (MIC), indicating a potential pathway for new antitubercular drugs (N. Nayak et al., 2016).

RET Kinase Inhibition for Cancer Therapy

Novel 4-chloro-benzamides derivatives have been evaluated as RET kinase inhibitors, a target for cancer therapy. These compounds showed moderate to high potency, indicating their potential as lead compounds in the development of new cancer therapies (Mei Han et al., 2016).

Nematicidal Activity

Recent research on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed good nematocidal activity against Bursaphelenchus xylophilus. This suggests potential applications in agriculture for controlling nematode pests (Dan Liu et al., 2022).

Mechanism of Action

The exact mechanism of action involves interactions with bacterial cell membranes, creating pores, and faster killing kinetics. The drug-peptide complex demonstrates specificity and unique behavior compared to drug alone or peptide alone .

properties

IUPAC Name

4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-4-11(5-9-13)15-19-20-16(24-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZRZXCPBXZVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.